- Application of high pressure to some difficult Wittig reactions, Tetrahedron Letters, 1987, 28(19), 2191-2
Cas no 945-93-7 (Ethyl 3-Phenylbut-2-enoate)
Ethyl 3-Phenylbut-2-enoate structure
Product Name:Ethyl 3-Phenylbut-2-enoate
CAS番号:945-93-7
MF:C12H14O2
メガワット:190.238363742828
MDL:MFCD00053762
CID:805935
Update Time:2025-06-09
Ethyl 3-Phenylbut-2-enoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-phenylbut-2-enoate
- 2-Butenoic acid,3-phenyl-, ethyl ester
- ETHYL TRANS-β-METHYLCINNAMATE
- (E)-3-phenyl-2-butenoic acid ethyl ester
- (E)-3-phenyl-but-2-enoic acid ethyl ester
- 2-BUTENOIC ACID,3-PHENYL-ETHYL ESTER(E)
- Ethyl 3-phenylcrotonate
- ETHYL BETA-METHYLCINNAMATE
- ETHYL B-METHYLCINNAMATE
- ETHYL TRANS-SS-METHYLCINNAMATE
- trans-3-phenyl-but-
- Ethyl trans-beta-methylcinnamate
- (E)-ethyl 3-phenylbut-2-enoate
- BSXHSWOMMFBMLL-MDZDMXLPSA-N
- ethyl (2E)-3-phenylbut-2-enoate
- ethyl (E)-3-phenylbut-2-enoate
- Ethyl (E)-3-Phenyl-2-butenoate
- 2-Butenoic acid, 3-phenyl-, ethyl ester
- Cinnamic acid, .beta.-methyl-, ethyl ester
- ethyl trans--methylcinnamate
- 6237AC
- SBB053785
- Ethyl (2E)-3-phenyl-2-butenoate #
- 2-Butenoi
- Cinnamic acid, β-methyl-, ethyl ester (6CI, 7CI, 8CI)
- Ethyl 3-phenyl-2-butenoate
- NSC 20769
- Ethyl 3-Phenylbut-2-enoate
-
- MDL: MFCD00053762
- インチ: 1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
- InChIKey: BSXHSWOMMFBMLL-UHFFFAOYSA-N
- ほほえんだ: O=C(C=C(C)C1C=CC=CC=1)OCC
計算された属性
- せいみつぶんしりょう: 190.09900
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 212
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 密度みつど: 1.042
- ふってん: 142-144 ºC (p=15 torr)
- フラッシュポイント: >113 ºC
- 屈折率: n20/D 1.546(lit.)
- PSA: 26.30000
- LogP: 2.65300
Ethyl 3-Phenylbut-2-enoate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Ethyl 3-Phenylbut-2-enoate 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 066852-1g |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 97% | 1g |
£38.00 | 2022-03-01 | |
| Fluorochem | 066852-5g |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 97% | 5g |
£119.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E824097-1g |
Ethyl 3-phenylbut-2-enoate |
945-93-7 | 98% | 1g |
¥1,052.00 | 2022-10-10 | |
| TRC | E940195-10mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940195-50mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E940195-100mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Fluorochem | 066852-25g |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 97% | 25g |
£450.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-250mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 98% | 250mg |
¥512.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EE351-100mg |
Ethyl 3-Phenylbut-2-enoate |
945-93-7 | 98% | 100mg |
¥260.0 | 2022-09-28 | |
| abcr | AB155034-1 g |
Ethyl beta-methylcinnamate; . |
945-93-7 | 1g |
€89.40 | 2022-06-11 |
Ethyl 3-Phenylbut-2-enoate 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
リファレンス
- Stereochemistry of the reactions of copper(I) iodide-catalyzed Grignard reagents with ethyl (E)- and (Z)-β-chlorocinnamates, Acta Chemica Scandinavica, 1983, 37(3), 173-8
合成方法 3
はんのうじょうけん
1.1 Catalysts: Palladium (polyfluorinated sulfonate resin-supported) Solvents: Tributylamine
リファレンス
- Palladium perfluorinated sulfonate resin-catalyzed reaction of aryl halides with alkenes or alkynes, Youji Huaxue, 1989, 9(4), 361-3
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Tricyclohexylphosphine , Dichlorobis(tricyclohexylphosphine)nickel Solvents: 1,4-Dioxane , Water ; 16 h, 110 °C
リファレンス
- Nickel-Catalyzed Efficient and Practical Suzuki-Miyaura Coupling of Alkenyl and Aryl Carbamates with Aryl Boroxines, Organic Letters, 2010, 12(4), 884-887
合成方法 5
合成方法 6
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ; rt
1.2 0 °C; 0 °C → 40 °C; 96 h, 40 °C
1.3 Solvents: Water ; rt
リファレンス
- An Intramolecular Iodine-Catalyzed C(sp3)-H Oxidation as a Versatile Tool for the Synthesis of Tetrahydrofurans, European Journal of Organic Chemistry, 2021, 2021(24), 3478-3483
合成方法 7
はんのうじょうけん
1.1 Reagents: Manganic acid (H2MnO4), barium salt (1:1) Solvents: Toluene ; 66 h, reflux
リファレンス
- One-Pot Conversion of α,β-Unsaturated Alcohols into the Corresponding Carbon-Elongated Dienes with a Stable Phosphorus Ylide-BaMnO4 System. Synthesis of 6'-Methylene Derivatives of Neplanocin A as Potential Antiviral Nucleosides. New Neplanocin Analogs. 11, Journal of Organic Chemistry, 1998, 63(13), 4489-4493
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 40 min, 0 °C
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
1.2 0 °C; 6 - 8 h, rt
1.3 Reagents: Water
リファレンス
- Pd-Catalyzed Formal [3 + 3] Heteroannulation of Allylic gem-Diacetates: Synthesis of Chromene-Based Natural Products and Exploration of Photochromic Properties, ACS Catalysis, 2022, 12(2), 963-970
合成方法 9
はんのうじょうけん
1.1 Reagents: Sodium acetate Catalysts: Palladium diacetate , Phosphine, [(2-bromo-1,3-phenylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-, d… Solvents: 1,2-Dichloroethane , Water ; 12 h, rt
リファレンス
- Pd-catalyzed addition of organoboronic acids to alkynes at room temperature, Synlett, 2005, (3), 457-460
合成方法 10
合成方法 11
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Benzene ; 25 - 30 °C; 10 - 12 h, rt
リファレンス
- Synthesis and biological activity of permethrinic acid analogs containing various substituents in position 2 of the cyclopropane ring, Russian Journal of Organic Chemistry, 2008, 44(8), 1139-1149
合成方法 12
はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
1.2 Reagents: p-Toluenesulfonic acid Solvents: Benzene ; 3 h, reflux
リファレンス
- Synthesis of 3-(1-phenylvinyl)-1,2,5-trioxaspiroundecane and its derivatives, Oriental Journal of Chemistry, 2008, 24(2), 595-600
合成方法 13
はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Benzene ; reflux
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 2 h, reflux; 1 h, reflux
リファレンス
- Synthesis of 8-(1-phenyl-vinyl)-6, 7, 10-trioxa-spiro[4.5]decane and its derivatives, Organic Chemistry: An Indian Journal, 2008, 4(4), 321-325
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C
1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; 0 °C; 7 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Manganese-Catalyzed Dual-Deoxygenative Coupling of Primary Alcohols with 2-Arylethanols, Angewandte Chemie, 2018, 57(46), 15143-15147
合成方法 15
Ethyl 3-Phenylbut-2-enoate Raw materials
- Triethyl phosphonoacetate
- Phenylboronic acid
- Iodobenzene
- ethyl but-2-ynoate
- Boroxin,2,4,6-triphenyl-
- ethyl 3-hydroxy-3-phenylbutanoate
- Acetophenone
- Ethyl 3-[[(dimethylamino)carbonyl]oxy]-2-butenoate
- Ethyl bromoacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- 2-PROPENOIC ACID, 3-CHLORO-3-PHENYL-, ETHYL ESTER
- Crotonic Acid Ethyl Ester
Ethyl 3-Phenylbut-2-enoate Preparation Products
Ethyl 3-Phenylbut-2-enoate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate
注文番号:A859325
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 08:17
価格 ($):493.0
Email:sales@amadischem.com
Ethyl 3-Phenylbut-2-enoate 関連文献
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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推奨される供給者
Amadis Chemical Company Limited
(CAS:945-93-7)Ethyl 3-Phenylbut-2-enoate
清らかである:99%
はかる:5g
価格 ($):493.0